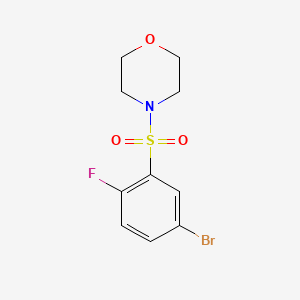

4-((5-Bromo-2-fluorophenyl)sulfonyl)morpholine

描述

属性

IUPAC Name |

4-(5-bromo-2-fluorophenyl)sulfonylmorpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrFNO3S/c11-8-1-2-9(12)10(7-8)17(14,15)13-3-5-16-6-4-13/h1-2,7H,3-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEOSOAGPJMFZLI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1S(=O)(=O)C2=C(C=CC(=C2)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrFNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Preparation of 5-Bromo-2-fluorophenylsulfonyl Chloride

- Starting materials: 5-Bromo-2-fluoroaniline or corresponding bromofluorobenzene derivatives.

- Sulfonylation: Introduction of the sulfonyl chloride group is typically achieved by chlorosulfonation, where the aromatic ring is treated with chlorosulfonic acid or sulfuryl chloride under controlled conditions.

- Halogen substitution: The bromine and fluorine substituents are either present on the starting aromatic ring or introduced via halogenation steps prior to sulfonyl chloride formation.

- Purification: The sulfonyl chloride intermediate is purified by distillation or recrystallization under anhydrous conditions to prevent hydrolysis.

Coupling with Morpholine

- Reaction conditions: The phenylsulfonyl chloride intermediate is reacted with morpholine in the presence of a base such as triethylamine to neutralize the released HCl.

- Solvent: Common solvents include dichloromethane, tetrahydrofuran, or acetonitrile, under inert atmosphere (nitrogen or argon).

- Temperature: The reaction is typically carried out at room temperature to moderate heating to optimize yield.

- Workup: The reaction mixture is quenched with water or brine, followed by extraction with organic solvents. The product is purified by column chromatography or recrystallization.

Recent research has demonstrated the use of organometallic reagents and sulfur dioxide surrogates (e.g., DABSO) for the synthesis of sulfinyl and sulfonyl derivatives, which can be adapted for preparing sulfonylmorpholine compounds:

- Organometallic route: Formation of arylmetal intermediates (e.g., arylmagnesium bromide) from the halogenated aromatic precursor.

- Sulfur dioxide insertion: Reaction of the arylmetal species with sulfur dioxide or DABSO to form arylsulfinate salts.

- Conversion to sulfonyl chloride: Treatment of the sulfinate salt with thionyl chloride or oxalyl chloride generates the sulfonyl chloride intermediate in situ.

- Coupling with morpholine: Subsequent reaction with morpholine and base yields the sulfonylmorpholine compound.

This one-pot, multi-step sequence can be performed at room temperature under nitrogen atmosphere, providing good yields and scalability.

- Data Table: Summary of Preparation Steps

| Step | Reagents & Conditions | Description | Yield / Notes |

|---|---|---|---|

| 1. Formation of arylsulfinate salt | 5-Bromo-2-fluorophenylmagnesium bromide + DABSO in THF | Organometallic addition to sulfur dioxide surrogate | High yield; mild conditions |

| 2. Conversion to sulfonyl chloride | Thionyl chloride (SOCl2) or oxalyl chloride, room temperature | Formation of sulfonyl chloride intermediate | Efficient conversion; in situ generation |

| 3. Coupling with morpholine | Morpholine + triethylamine, room temperature, inert atmosphere | Nucleophilic substitution forming sulfonamide bond | 79-83% yield reported in similar systems |

| 4. Purification | Extraction, column chromatography or recrystallization | Isolation of pure 4-((5-Bromo-2-fluorophenyl)sulfonyl)morpholine | High purity product |

- The organometallic/DABSO route offers a versatile and scalable method for sulfonylmorpholine synthesis, avoiding harsh chlorosulfonation conditions.

- The presence of bromine and fluorine on the phenyl ring influences reactivity and biological activity; thus, precise control over substitution is critical.

- The sulfonyl chloride intermediate is moisture sensitive and requires anhydrous conditions to prevent hydrolysis to sulfonic acid.

- Morpholine coupling proceeds smoothly under mild conditions, with triethylamine effectively scavenging HCl byproduct.

- Yields for analogous compounds synthesized via this method range from 79% to 83%, demonstrating efficiency and reproducibility.

- Safety considerations include handling brominated intermediates with care due to potential irritancy and corrosiveness of sulfonyl chlorides.

The preparation of this compound is effectively achieved through a multi-step synthetic route involving the formation of a substituted phenylsulfonyl chloride intermediate followed by nucleophilic substitution with morpholine. Modern synthetic methodologies employing organometallic reagents and sulfur dioxide surrogates provide efficient and scalable alternatives to classical chlorosulfonation. The detailed control of halogen substituents and reaction conditions ensures high purity and yield of the target compound, making it suitable for further applications in medicinal chemistry and organic synthesis.

化学反应分析

Types of Reactions

4-((5-Bromo-2-fluorophenyl)sulfonyl)morpholine can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction Reactions: The sulfonyl group can participate in oxidation and reduction reactions, leading to the formation of sulfoxides or sulfones.

Coupling Reactions: The compound can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents, such as dimethylformamide (DMF), at elevated temperatures.

Oxidation and Reduction Reactions: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride are used under controlled conditions.

Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions, typically conducted in the presence of a base, such as potassium carbonate, in an organic solvent like toluene.

Major Products Formed

Substitution Reactions: Products include substituted derivatives where the bromine atom is replaced by the nucleophile.

Oxidation and Reduction Reactions: Products include sulfoxides and sulfones.

Coupling Reactions: Products include biaryl compounds formed through the coupling of the aryl groups.

科学研究应用

Chemical Properties and Structure

4-((5-Bromo-2-fluorophenyl)sulfonyl)morpholine is characterized by the presence of a morpholine ring, a sulfonyl group, and a bromofluorophenyl moiety. The molecular formula is C10H12BrFNO3S. Its unique structure contributes to its biological activity and potential as a pharmaceutical agent.

Medicinal Chemistry

The compound has been investigated for its potential as a therapeutic agent due to its ability to modulate various biological pathways. It has shown promise in the following areas:

- Inhibition of Enzymatic Activity : Studies indicate that compounds with similar structures can inhibit specific enzymes, making them candidates for treating conditions like hyperlipidemia through modulation of proprotein convertase subtilisin/kexin type 9 (PCSK9) .

- Anticancer Activity : Research has highlighted the potential of sulfonamide derivatives in targeting cancer cells. The structural features of this compound may enhance its efficacy against certain cancers by interfering with cellular signaling pathways involved in tumor growth .

Organic Synthesis

This compound serves as an important building block in organic synthesis:

- Synthesis of Complex Molecules : It can be utilized in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals. The sulfonyl group enhances reactivity, allowing for various substitution reactions .

- Development of Novel Materials : The compound's unique properties may also be explored in material science, particularly in developing new materials with specific electronic or optical characteristics.

Case Study 1: PCSK9 Modulation

A study focused on the development of PCSK9 modulators demonstrated that compounds similar to this compound exhibited increased metabolic stability and potency in lowering low-density lipoprotein cholesterol levels. This suggests its potential application in treating cardiovascular diseases .

Case Study 2: Antimicrobial Properties

Research into sulfonamide derivatives has shown that they possess antimicrobial properties. The incorporation of the morpholine ring and sulfonyl group enhances the affinity for bacterial targets, indicating potential applications in developing new antibiotics .

作用机制

The mechanism of action of 4-((5-Bromo-2-fluorophenyl)sulfonyl)morpholine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the sulfonyl group can enhance its binding affinity to certain proteins, making it a valuable tool in drug discovery.

相似化合物的比较

Comparison with Structurally Similar Compounds

Substituent Variations on the Phenyl Ring

The biological and chemical properties of sulfonyl morpholines are highly dependent on the substituents’ nature and position. Below is a comparative analysis:

Key Observations :

- Fluorine (2-F) enhances electronegativity without significant steric bulk .

- Methoxy vs. Halogens : Methoxy groups (e.g., 2-OCH₃) donate electron density, which may reduce stability in oxidative environments compared to halogens .

- Positional Isomerism : 2-F substitution (vs. 4-F or 3-Cl) minimizes steric clashes, as seen in 4-((2-Fluorophenyl)sulfonyl)morpholine’s lower melting point (85–86°C vs. 144–145°C for 3w) .

Physicochemical Properties

Melting points, solubility, and spectral data vary with substituents:

| Compound | Melting Point (°C) | Yield | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) |

|---|---|---|---|---|

| This compound | Not Reported | ~60–70%* | Aromatic H: 7.8–8.1; SO₂: 3.6–3.8 (morpholine) | Aromatic C: 115–135; SO₂: 50–55 |

| 4-((3,5-Dimethylphenyl)sulfonyl)morpholine (3u) | 149.2–151.4 | 74% | Aromatic H: 7.3–7.5; CH₃: 2.3–2.5 | Aromatic C: 128–132; CH₃: 21–23 |

| 4-((3-Methoxyphenyl)sulfonyl)morpholine (3v) | 125.9–127.3 | 66% | OCH₃: 3.8; Aromatic H: 6.9–7.2 | OCH₃: 55; Aromatic C: 112–120 |

| 4-((4-Phenoxyphenyl)sulfonyl)morpholine (3p) | 149.4–150.0 | 61% | Phenoxy H: 6.8–7.4; SO₂: 3.5–3.7 | Phenoxy C: 118–155; SO₂: 50–52 |

*Inferred from analogous syntheses (e.g., 3v: 66%, 3p: 61%) .

Spectral Trends :

生物活性

4-((5-Bromo-2-fluorophenyl)sulfonyl)morpholine is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound features a morpholine ring, which is known for its ability to enhance solubility and bioavailability in drug design. The presence of bromine and fluorine substituents on the phenyl ring contributes to its unique chemical properties, potentially influencing its interaction with biological targets.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This structure includes:

- A morpholine moiety, which enhances the compound's pharmacological profile.

- A sulfonyl group that may facilitate interactions with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The sulfonamide linkage is crucial for its activity, as it can influence the binding affinity and specificity towards these targets. Research indicates that modifications to the sulfonamide group can significantly alter the biological effects observed.

Antiviral Activity

Recent studies have highlighted the antiviral potential of sulfonamide derivatives. For instance, compounds similar to this compound have shown efficacy against HIV by inhibiting viral replication in cell lines such as H9 and MT4. The IC50 values reported for related compounds range from 4.7 µM to 21.5 µM, indicating a promising antiviral profile .

Antitumor Properties

There is emerging evidence suggesting that sulfonamide derivatives may possess antitumor properties. Compounds with similar structural features have been evaluated for their ability to inhibit cancer cell proliferation. In vitro studies demonstrated that certain derivatives exhibited significant cytotoxicity against various cancer cell lines, with IC50 values indicating potent activity .

Case Studies

- HIV Inhibition Study : A study focused on sulfonamide analogs demonstrated that modifications to the morpholine structure could enhance antiviral activity against HIV. The compound exhibited an IC50 value of 5.9 µM in H9 cells, suggesting effective inhibition of viral replication .

- Antitumor Activity Assessment : Another investigation into structurally related sulfonamides revealed their potential as anticancer agents. The study found that specific modifications to the sulfonamide group led to enhanced cytotoxic effects against breast cancer cell lines, with IC50 values below 10 µM .

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, it is useful to compare it with other sulfonamide derivatives:

| Compound Name | Structure | IC50 (µM) | Biological Activity |

|---|---|---|---|

| Compound A | Sulfonamide derivative | 5.5 | Antiviral (HIV) |

| Compound B | Sulfonamide derivative | 9.0 | Antitumor (breast cancer) |

| This compound | 5.9 | Antiviral (HIV) |

常见问题

Basic Research Questions

Q. What are the common synthetic routes for preparing 4-((5-Bromo-2-fluorophenyl)sulfonyl)morpholine, and how do reaction conditions influence yield?

- Methodological Answer : The compound is typically synthesized via sulfonylation of morpholine with a bromo-fluorophenyl sulfonyl chloride precursor. Key steps include:

- Sulfonylation : Reacting 5-bromo-2-fluorobenzenesulfonyl chloride with morpholine in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) under nitrogen, using a base like triethylamine to scavenge HCl .

- Optimization : Yields (e.g., 30–74%) depend on solvent polarity, temperature (rt to 50°C), and stoichiometry. For example, THF at room temperature for 24 hours achieved 66% yield for analogous sulfonylmorpholines .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/water mixtures ensures purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key data should be reported?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR are critical. For example, the morpholine ring protons appear as triplets at δ 3.70–3.74 ppm (4H), while sulfonyl-adjacent aromatic protons resonate as doublets near δ 7.60–7.80 ppm (J = 8.5–8.7 Hz) .

- Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H] at m/z 362.0 for CHBrFNOS) .

- Melting Point : Reported ranges (e.g., 71.5–73.5°C) help assess purity .

Advanced Research Questions

Q. How can researchers resolve discrepancies in melting points or spectral data observed in different synthesis batches?

- Methodological Answer :

- Analytical Cross-Validation : Compare NMR spectra with literature data (e.g., δ 2.52 ppm for methylthio groups in analogous compounds ).

- Purity Assessment : Use differential scanning calorimetry (DSC) or HPLC to detect impurities. For example, a 2°C variation in melting points may indicate residual solvents or byproducts .

- Crystallography : Single-crystal X-ray diffraction (e.g., using SHELX ) resolves structural ambiguities affecting spectral interpretations.

Q. What computational or crystallographic methods are recommended for elucidating the three-dimensional structure of this compound?

- Methodological Answer :

- X-ray Crystallography : Use SHELX programs for structure solution and refinement. For example, SHELXL refines atomic positions using high-resolution data, while ORTEP-3 generates publication-quality thermal ellipsoid plots .

- Docking Studies : Molecular docking (e.g., AutoDock Vina) predicts interactions of the sulfonyl group with biological targets, guided by crystallographic data from related compounds .

Q. In designing experiments to study the reactivity of the sulfonyl group, what factors should be considered to minimize side reactions?

- Methodological Answer :

- Protecting Groups : Protect morpholine’s nitrogen during sulfonylation to prevent N-oxide formation.

- Solvent Choice : Polar aprotic solvents (e.g., DMF) stabilize transition states in nucleophilic substitutions .

- Temperature Control : Lower temperatures (0–5°C) reduce hydrolysis of the sulfonyl chloride intermediate .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。